molecular formula C11H17FN2 B3108022 4-Fluoro-3-diethylaminomethylaniline CAS No. 163461-20-9

4-Fluoro-3-diethylaminomethylaniline

Cat. No. B3108022
CAS RN: 163461-20-9
M. Wt: 196.26 g/mol
InChI Key: VQNAMVZPHXGABT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are used to determine the 3D structure of a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc .

Scientific Research Applications

Dye Intermediate and Derivative Synthesis

4-Fluoro-3-nitroaniline, closely related to 4-Fluoro-3-diethylaminomethylaniline, is significantly important in the U.S.A. as a novel dye intermediate. Its utility extends beyond dyes to pharmaceuticals and insecticides, with various N-substituted derivatives being explored for these purposes (Bil, 2007).

Synthesis of Quinoline Derivatives

The synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline. These compounds have shown significant anticancer activity, indicating potential applications in medicinal chemistry (Bhatt et al., 2015).

Building Blocks in Medicinal Chemistry

3-Amino-4-fluoropyrazoles are of interest as building blocks in medicinal chemistry. Their synthesis involves a monofluorination process, indicating their utility in the development of new pharmaceuticals (Surmont et al., 2011).

Synthesis of Antimicrobial Agents

Fluorinated quinolines and their derivatives have been synthesized and screened for antimicrobial properties. This research highlights the potential of fluorinated compounds in developing new antibacterial agents (Bonacorso et al., 2018).

Fluorine's Impact in Molecular Recognition

Research into fluoro-hydroxyprolines shows that fluorination affects molecular recognition in biological systems. These studies provide insights into how fluorine modifications can alter protein interactions, which is valuable for protein engineering (Testa et al., 2018).

Fluorinated Amino Acids in Protein Engineering

Fluoro amino acids are increasingly relevant in the biosciences and pharmaceutical industry. Their unique properties, derived from the fluorine-carbon bond, make them valuable tools for protein engineering, offering enhanced stability and altered activity in protein variants (Odar et al., 2015).

Fluoroaromatics in pH Measurement

Fluorinated o-aminophenol derivatives have been developed for intracellular pH measurement, showcasing the utility of fluorinated compounds in creating sensitive biological probes (Rhee et al., 1995).

Bioactivation of Fluoroanilines

Studies on the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, reveal their transformation into reactive benzoquinoneimines, which has implications in toxicology and pharmacology (Rietjens & Vervoort, 1991).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Information on the safety and hazards of a compound is usually available in its Material Safety Data Sheet (MSDS). It includes data on toxicity, environmental impact, handling precautions, etc .

Future Directions

This involves discussing potential future research directions, applications, or improvements for the compound .

properties

IUPAC Name

3-(diethylaminomethyl)-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-3-14(4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNAMVZPHXGABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-diethylaminomethylaniline

Synthesis routes and methods

Procedure details

To a solution of diethyl-(2-fluoro-5-nitro-benzyl)-amine (0.155 mg, 0.69 mmoles) in THF (20 mL) was added a solution of SnCl2 (520 mg, 2.74 mmoles) in THF (5 mL) and HCl 1M (2.1 mL). The reaction mixture was refluxed for 8 h and concentrated. Saturated solution of NaHCO3 was added until pH8. Aqueous layer was extracted with CH2Cl2 (5×50 mL). The organic layer was dried over MgSO4, filtered, evaporated. Expected compound was precipited with MeOH and purified by TLC DCM/MeOH/NH4OH//9/1/0.2) and obtained as a yellow oil (98 mg, 73% yield). MALDI-TOF: m/z 197.2 [M+H]+. 1H NMR (300 MHz, CDCl3) δ6.80; (dd, J=8.7 Hz and 8.7 Hz, 1H), 6.75; (dd, J=5.7 Hz and 3.0, 1H), 6.49; (ddd, J=8.7 Hz, 3.9 Hz and 3.0 Hz, 1H), 3.65-3.75; (s large, 2H), 3.57; (s, 2H), 2.57; (q, J=7.2 Hz, 4H), 1.07; (t, J=7.2 Hz, 6H). 13C NMR (75 MHz, CDCl3) δ118.2; (CH, d, J=3.8 Hz), 116.4; (CH, d, J=23.3 Hz), 115.7; (CH, d, J=7.9 Hz), 49.8; (CH2), 47.3; (CH2), 12.4; (CH3).
Name
diethyl-(2-fluoro-5-nitro-benzyl)-amine
Quantity
0.155 mg
Type
reactant
Reaction Step One
Name
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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